Anti‑Factor Xa to Anti‑Factor IIa Activity Ratio: >22‑Fold Selectivity Versus UFH and LMWH
Danaparoid sodium exerts its anticoagulant effect with an anti‑Xa/anti‑IIa activity ratio ≥22:1, whereas unfractionated heparin (UFH) displays a ratio of 1:1 and low‑molecular‑weight heparins (LMWHs) range from 1.9:1 to 3.2:1 [1]. The pronounced factor Xa selectivity of danaparoid is a direct consequence of the cooperative action of its three glycosaminoglycans, including chondroitin sulfate, which potentiate antithrombin‑dependent factor Xa inhibition while minimizing thrombin inhibition [2].
| Evidence Dimension | Anti‑factor Xa / anti‑factor IIa activity ratio (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | ≥22:1 (anti‑Xa/anti‑IIa) for danaparoid sodium (Orgaran) |
| Comparator Or Baseline | Unfractionated heparin = 1:1; Low‑molecular‑weight heparins (LMWHs) = 1.9:1 to 3.2:1 |
| Quantified Difference | Danaparoid exhibits >10‑fold higher anti‑Xa selectivity compared with LMWHs and >20‑fold compared with UFH. |
| Conditions | In vitro chromogenic anti‑factor Xa and anti‑factor IIa assays against international heparin standard. |
Why This Matters
A high anti‑Xa/anti‑IIa ratio delivers effective antithrombotic activity with reduced thrombin‑mediated bleeding risk, a property that directly differentiates Orgaran‑CS from generic chondroitin sulfate and standard heparins in both preclinical research and clinical selection.
- [1] Wilde MI, Markham A. Danaparoid. A review of its pharmacology and clinical use in the management of heparin-induced thrombocytopenia. Drugs. 1997 Dec;54(6):903-24. doi:10.2165/00003495-199754060-00008. View Source
- [2] In Vitro Effect of Danaparoid Sodium (Orgaran) on Thrombin Generation after Minimal Tissue Factor Pathway Activation. Blood. 2005;106(11):4151. Available from: https://www.sciencedirect.com/science/article/pii/S0006497119790405. View Source
